molecular formula C10H11ClF3N B13952117 N-(2-chlorobenzyl)-N-(trifluoromethyl)ethanamine

N-(2-chlorobenzyl)-N-(trifluoromethyl)ethanamine

Cat. No.: B13952117
M. Wt: 237.65 g/mol
InChI Key: GGMZHJDGVBYRMK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that belongs to the class of substituted ethanamines These compounds are characterized by the presence of an ethanamine backbone substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and trifluoromethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Catalysts: A base such as triethylamine or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted ethanamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N-(trifluoromethyl)ethanamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-methylamine
  • N-(trifluoromethyl)benzylamine
  • N-(2-chlorobenzyl)-N-ethylamine

Uniqueness

N-(2-chlorobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the combination of the 2-chlorobenzyl and trifluoromethyl groups. This combination can impart distinct physicochemical properties, such as increased stability and lipophilicity, which may enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(trifluoromethyl)ethanamine

InChI

InChI=1S/C10H11ClF3N/c1-2-15(10(12,13)14)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3

InChI Key

GGMZHJDGVBYRMK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)C(F)(F)F

Origin of Product

United States

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